molecular formula C7H6N2O B13150974 5-(1H-Pyrrol-3-yl)oxazole

5-(1H-Pyrrol-3-yl)oxazole

Katalognummer: B13150974
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: MPCVJWWXLBGUAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1H-Pyrrol-3-yl)oxazole is a heterocyclic compound that features both a pyrrole and an oxazole ring. The compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the rings imparts unique electronic properties, making it a versatile scaffold for the development of new chemical entities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Pyrrol-3-yl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyrrolecarboxaldehyde with an α-haloketone under basic conditions to form the oxazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(1H-Pyrrol-3-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the oxazole ring to a more saturated form.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with reagents such as halogens or nitro groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted oxazole and pyrrole derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

5-(1H-Pyrrol-3-yl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Wirkmechanismus

The mechanism of action of 5-(1H-Pyrrol-3-yl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s unique electronic properties allow it to interact with these targets effectively, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

    Oxazole: A simpler analog with only the oxazole ring.

    Pyrrole: A simpler analog with only the pyrrole ring.

    Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.

Uniqueness: 5-(1H-Pyrrol-3-yl)oxazole is unique due to the combination of both pyrrole and oxazole rings in a single molecule. This dual-ring structure imparts distinct electronic and steric properties, making it a versatile scaffold for various applications. The presence of both nitrogen and oxygen atoms allows for diverse chemical reactivity and the potential for multiple functionalizations, setting it apart from simpler analogs like oxazole and pyrrole.

Eigenschaften

Molekularformel

C7H6N2O

Molekulargewicht

134.14 g/mol

IUPAC-Name

5-(1H-pyrrol-3-yl)-1,3-oxazole

InChI

InChI=1S/C7H6N2O/c1-2-8-3-6(1)7-4-9-5-10-7/h1-5,8H

InChI-Schlüssel

MPCVJWWXLBGUAS-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC=C1C2=CN=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.